2-氟-5-(2-甲基苯基)苯甲酸

描述

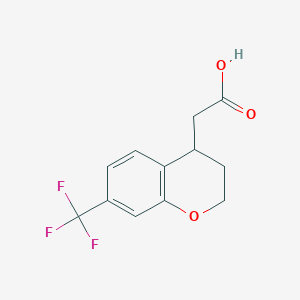

2-Fluoro-5-(2-methylphenyl)benzoic acid is a fluorobenzoic acid derivative . It is an aryl fluorinated building block . It is formed as a major product during the deprotonation of metallated fluorotoluenes by reacting with superbases .

Synthesis Analysis

The synthesis of 2-Fluoro-5-(2-methylphenyl)benzoic acid involves a multistep reaction . One of the common methods of synthesis is the reaction of 2-fluorobenzoic acid with sodium hydroxide in the presence of a catalyst such as copper (I) oxide . A facile, transition metal-free synthesis of fluorobenzoic acids by nucleophilic fluorination of readily available 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents has been reported . This protocol was applied for the preparation of 2-[18F]-fluoro-5-nitrobenzoic acid, which is a potentially important radioligand for Positron .Molecular Structure Analysis

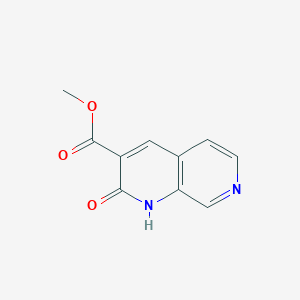

The molecular formula of 2-Fluoro-5-(2-methylphenyl)benzoic acid is C8H7FO2 . The average mass is 154.138 Da and the monoisotopic mass is 154.043015 Da .科学研究应用

Nucleic Acid Research

2-Fluoro-5-(2-methylphenyl)benzoic acid has been utilized in the study of nucleic acids, particularly in enhancing the stability of nucleic acid fragments for mass spectrometry analysis . The compound’s fluorine atoms can potentially stabilize the N-glycosidic linkage in DNA, preventing base loss and backbone cleavage during matrix-assisted laser desorption/ionization (MALDI) mass spectrometry .

Antimicrobial Activity

Research has explored the antimicrobial potential of compounds structurally related to 2-Fluoro-5-(2-methylphenyl)benzoic acid. For instance, derivatives have been synthesized and tested against various bacterial and fungal strains, showing promising activity that could lead to the development of new antimicrobial agents .

Material Science

In material science, 2-Fluoro-5-(2-methylphenyl)benzoic acid serves as a building block for creating complex molecules. Its fluorinated benzene ring can be involved in reactions like Friedel-Crafts alkylation and Suzuki-Miyaura cross-coupling, which are pivotal in synthesizing advanced materials and molecular switches .

Chemical Synthesis

The compound plays a significant role in chemical synthesis as a precursor for various pharmaceuticals. It’s particularly valuable in synthesizing antihistamines and antidepressants, as well as dyes and pigments, due to its reactive benzoic acid moiety and the presence of fluorine, which can influence the biological activity of the synthesized molecules .

Pharmaceutical Research

2-Fluoro-5-(2-methylphenyl)benzoic acid is used in pharmaceutical research as a precursor for drug development. Its structure allows for modifications that can lead to the creation of novel therapeutic agents, particularly in the areas of pain management and inflammation .

Biotechnology

In biotechnology, this compound’s derivatives could be used in the design of bioactive molecules. The fluorine atom’s electronegativity and small size make it ideal for creating molecules that can interact with enzymes and receptors in biological systems, potentially leading to breakthroughs in drug design and functional biomaterials .

Environmental Applications

While direct applications in environmental science are not extensively documented, related benzoic acid derivatives are studied for their impact on soil microbial communities and plant metabolomes. Such research can inform agricultural practices and environmental management strategies .

安全和危害

2-Fluoro-5-(2-methylphenyl)benzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. In case of contact with skin or eyes, wash with plenty of soap and water. If swallowed, call a poison center or doctor/physician .

属性

IUPAC Name |

2-fluoro-5-(2-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-4-2-3-5-11(9)10-6-7-13(15)12(8-10)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNJTSTYANJLBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

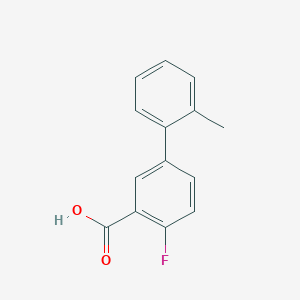

CC1=CC=CC=C1C2=CC(=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681141 | |

| Record name | 4-Fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1179510-24-7 | |

| Record name | 4-Fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1440828.png)

![8-Benzyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B1440846.png)